molecular formula C18H14F3N3O2 B277566 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B277566
M. Wt: 361.3 g/mol
InChI Key: KSFIBKUOOGKMTD-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a phthalazinone core and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the phthalazinone core interacts with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
  • Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyrano[4,3-c]pyrazol-3-one

Uniqueness

Compared to similar compounds, 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl group and the phthalazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2/c1-24-17(26)12-7-3-2-6-11(12)15(23-24)10-16(25)22-14-9-5-4-8-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

KSFIBKUOOGKMTD-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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